molecular formula C8H11N5O3 B12431537 N7-[(2-Hydroxyethoxy)methyl)guanine-d4

N7-[(2-Hydroxyethoxy)methyl)guanine-d4

Cat. No.: B12431537
M. Wt: 229.23 g/mol
InChI Key: ZEJSSOYUBQMVHC-LNLMKGTHSA-N
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Description

N7-[(2-Hydroxyethoxy)methyl)guanine-d4 is a deuterated analog of N7-[(2-Hydroxyethoxy)methyl)guanine. This compound is primarily used in biochemical and proteomics research. It has a molecular formula of C8H7D4N5O3 and a molecular weight of 229.23 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-[(2-Hydroxyethoxy)methyl)guanine-d4 involves the incorporation of deuterium atoms into the parent compound, N7-[(2-Hydroxyethoxy)methyl)guanineThe deuterium atoms are then incorporated through a series of deuterium exchange reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N7-[(2-Hydroxyethoxy)methyl)guanine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanine derivatives, while substitution reactions can produce various substituted guanine compounds .

Scientific Research Applications

N7-[(2-Hydroxyethoxy)methyl)guanine-d4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N7-[(2-Hydroxyethoxy)methyl)guanine-d4 involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interfere with the replication and transcription processes of nucleic acids by incorporating into DNA or RNA strands .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise analytical measurements in research applications. This makes it particularly valuable in studies requiring high sensitivity and accuracy .

Properties

Molecular Formula

C8H11N5O3

Molecular Weight

229.23 g/mol

IUPAC Name

2-amino-7-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one

InChI

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)13(3-10-6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2

InChI Key

ZEJSSOYUBQMVHC-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCN1C=NC2=C1C(=O)NC(=N2)N)O

Canonical SMILES

C1=NC2=C(N1COCCO)C(=O)NC(=N2)N

Origin of Product

United States

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